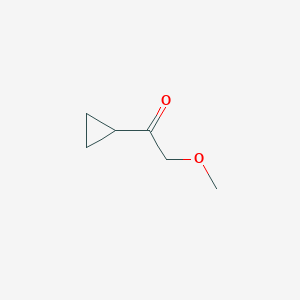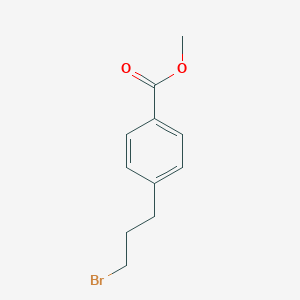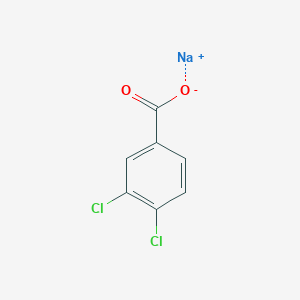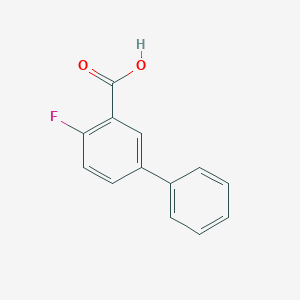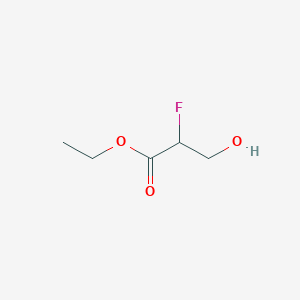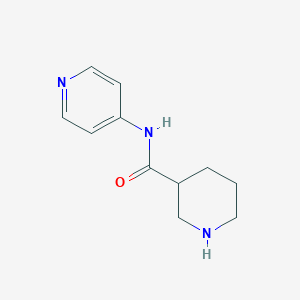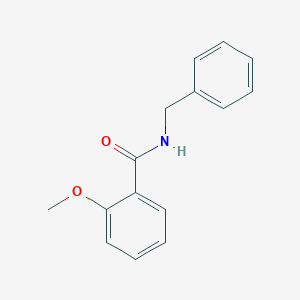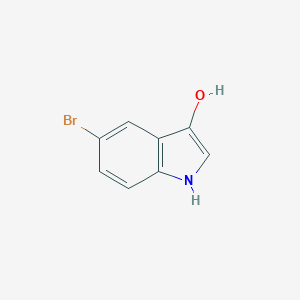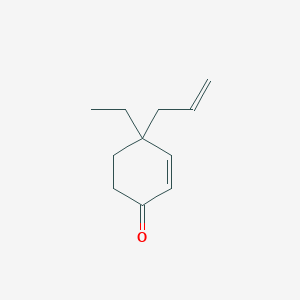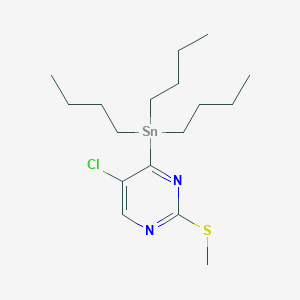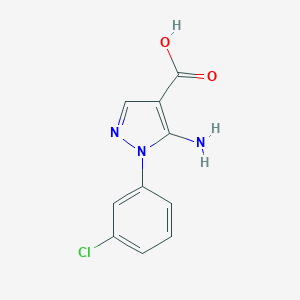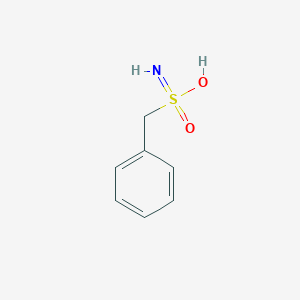![molecular formula C7H10INO B180824 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 100556-58-9](/img/structure/B180824.png)
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one, also known as IHCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science.
Mécanisme D'action
The mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Effets Biochimiques Et Physiologiques
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been shown to have a low toxicity profile in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various biological and chemical assays. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its relatively high cost compared to other compounds with similar activities.
Orientations Futures
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several potential future directions for scientific research. One of the future directions is to study its potential application as a building block for the synthesis of new materials with unique properties. Another future direction is to study its potential application as a catalyst in various organic reactions. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may be studied for its potential application in the treatment of various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science. 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities, and has a low toxicity profile in vitro and in vivo studies. However, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been achieved using different methods, including the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine in the presence of a base, and the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine and N-bromosuccinimide. Both of these methods have been reported to yield high purity and high yield of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one.
Applications De Recherche Scientifique
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities. In material science, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential application as a building block for the synthesis of new materials. In catalysis, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been used as a catalyst in various organic reactions.
Propriétés
Numéro CAS |
100556-58-9 |
|---|---|
Nom du produit |
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one |
Formule moléculaire |
C7H10INO |
Poids moléculaire |
251.06 g/mol |
Nom IUPAC |
6-iodo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H10INO/c8-5-2-1-4-3-6(10)9-7(4)5/h4-5,7H,1-3H2,(H,9,10) |
Clé InChI |
XGDVTFSPDUYSFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1CC(=O)N2)I |
SMILES canonique |
C1CC(C2C1CC(=O)N2)I |
Synonymes |
8-exo-iodo-2-azabicyclo[3.3.0]octane-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



